molecular formula C10H14BrNO B13617862 3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol CAS No. 1270550-53-2

3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol

Cat. No.: B13617862
CAS No.: 1270550-53-2
M. Wt: 244.13 g/mol
InChI Key: UZCNMGOKVSEYSU-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol typically involves the following steps:

    Bromination: The starting material, 3-methylphenylpropan-1-ol, undergoes bromination to introduce the bromine atom at the para position relative to the methyl group.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the benzylic position.

The reaction conditions for these steps often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and ammonia or an amine source for amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-bromo-3-methylphenyl)propan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure allows for specific applications in research and industry that may not be achievable with similar compounds .

Properties

1270550-53-2

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-amino-3-(4-bromo-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

UZCNMGOKVSEYSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CCO)N)Br

Origin of Product

United States

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